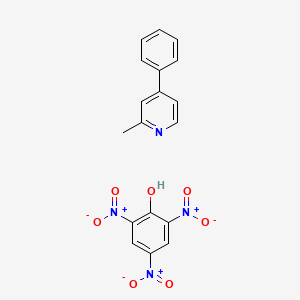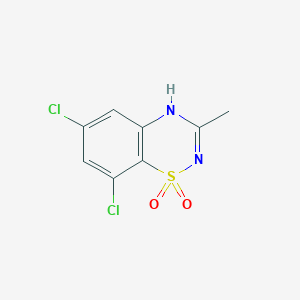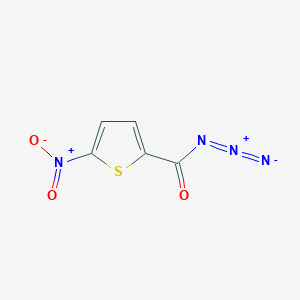
5-Nitrothiophene-2-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrothiophene-2-carbonyl azide is an organic compound that belongs to the class of azides and thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The nitro group at the 5-position and the carbonyl azide group at the 2-position make this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrothiophene-2-carbonyl azide typically involves the nitration of thiophene followed by the introduction of the carbonyl azide group. One common method is as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitrothiophene.
Formation of Carbonyl Azide: The 5-nitrothiophene is then reacted with phosgene or triphosgene in the presence of a base such as triethylamine to form the corresponding carbonyl chloride. This intermediate is subsequently treated with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrothiophene-2-carbonyl azide undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Nucleophiles: Sodium azide, triphenylphosphine (for Staudinger reaction).
Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
5-Nitrothiophene-2-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques, where the azide group can be used to label biomolecules.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-nitrothiophene-2-carbonyl azide largely depends on the specific reaction it undergoes. For example:
Reduction: The azide group is reduced to an amine, releasing nitrogen gas.
Cycloaddition: The azide group reacts with an alkyne to form a triazole ring, a process facilitated by the formation of a reactive intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrothiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl azide.
2,4-Dinitrothiophene: Contains two nitro groups, leading to different reactivity and applications.
5-Aminothiophene-2-carbonyl azide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Nitrothiophene-2-carbonyl azide is unique due to the presence of both a nitro group and a carbonyl azide group, which allows it to participate in a wide range of chemical reactions. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in synthetic chemistry and bioconjugation applications.
Propriétés
Numéro CAS |
14733-54-1 |
|---|---|
Formule moléculaire |
C5H2N4O3S |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
5-nitrothiophene-2-carbonyl azide |
InChI |
InChI=1S/C5H2N4O3S/c6-8-7-5(10)3-1-2-4(13-3)9(11)12/h1-2H |
Clé InChI |
MFYIVBBFYHXUOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


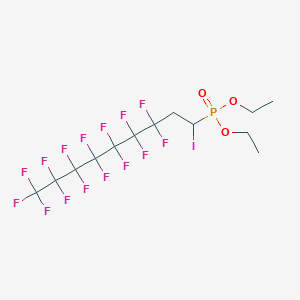
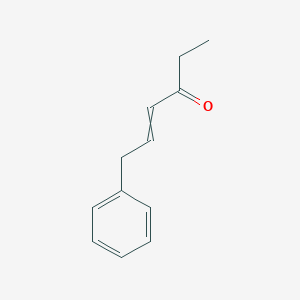
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
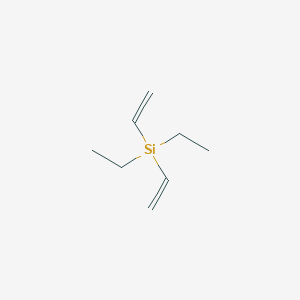




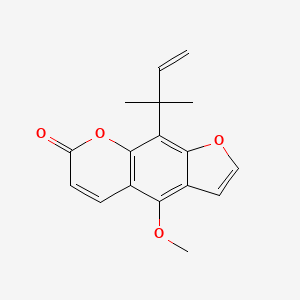
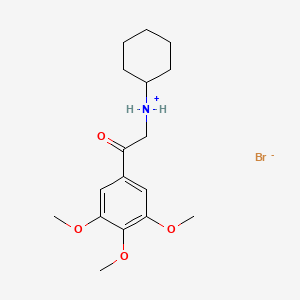
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
